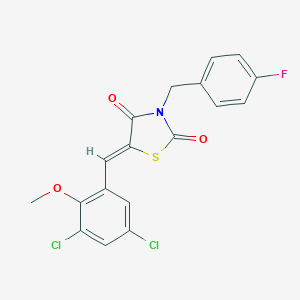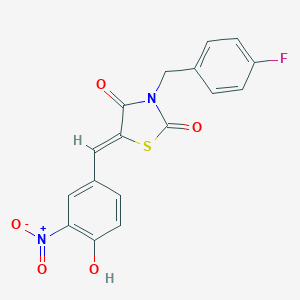![molecular formula C20H12ClN3O4 B302246 N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide, commonly known as CNF, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. CNF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 367.78 g/mol. In
Mecanismo De Acción
The mechanism of action of CNF is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. CNF has been shown to inhibit the activity of human topoisomerase I, which is an enzyme that is essential for DNA replication and transcription. CNF has also been shown to inhibit the interaction between the transcription factor NF-κB and its inhibitor IκBα, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
CNF has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CNF can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential as an anticancer agent. CNF has also been shown to inhibit the growth of bacteria and fungi, indicating that it may have antimicrobial properties. In vivo studies have demonstrated that CNF can reduce inflammation and oxidative stress, which suggests that it may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CNF is its unique chemical structure, which makes it a versatile building block for the synthesis of novel organic materials. CNF is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of CNF is its potential toxicity, which requires careful handling and disposal. Additionally, the mechanism of action of CNF is not fully understood, which makes it difficult to predict its effects in complex biological systems.
Direcciones Futuras
There are several potential future directions for research on CNF. One direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as a modulator of protein-protein interactions, which could have implications for the development of new drugs for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of CNF and its effects in complex biological systems.
Métodos De Síntesis
CNF can be synthesized using a two-step reaction process. The first step involves the condensation of 4-chloro-3-nitrobenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of acetic acid. This reaction yields an intermediate product, which is then subjected to reduction using sodium borohydride to obtain CNF. The synthesis of CNF has been optimized to achieve a high yield and purity.
Aplicaciones Científicas De Investigación
CNF has been extensively studied for its potential applications in various scientific fields, including material science, chemical biology, and medicinal chemistry. CNF has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. It has also been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In medicinal chemistry, CNF has been studied for its potential as an anticancer agent and as a modulator of protein-protein interactions.
Propiedades
Nombre del producto |
N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C20H12ClN3O4 |
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H12ClN3O4/c21-16-7-5-12(9-17(16)24(26)27)11-22-23-20(25)19-10-15-14-4-2-1-3-13(14)6-8-18(15)28-19/h1-11H,(H,23,25)/b22-11+ |
Clave InChI |
HXOXHSDTLQZFIV-SSDVNMTOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)

![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)


![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)

![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)

![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)
